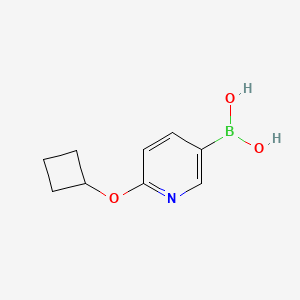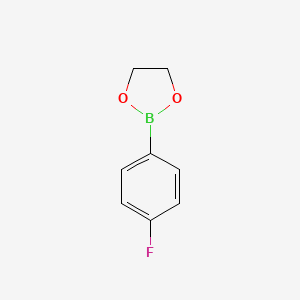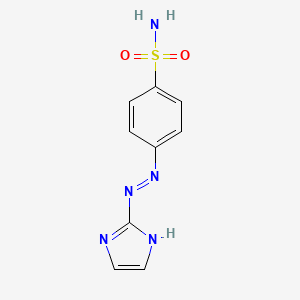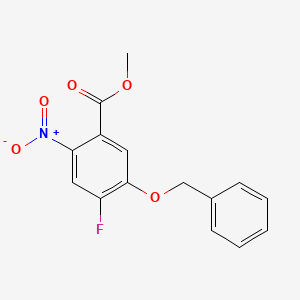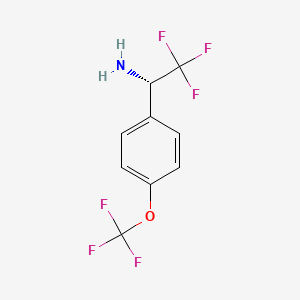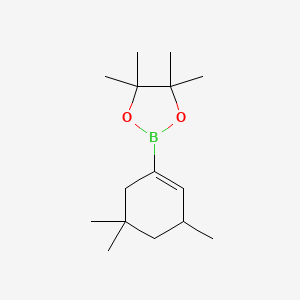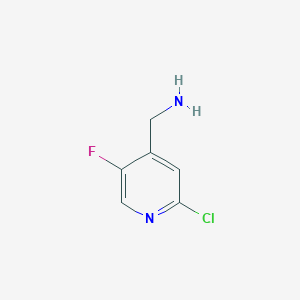![molecular formula C14H15N3O3 B13986332 2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione CAS No. 90279-23-5](/img/structure/B13986332.png)
2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is a complex organic compound known for its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Bioplastics: Although not structurally similar, bioplastics share the characteristic of being derived from complex organic synthesis.
Uniqueness: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is unique due to its tricyclic structure and the specific functional groups it contains
Eigenschaften
CAS-Nummer |
90279-23-5 |
|---|---|
Molekularformel |
C14H15N3O3 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2,4,5-trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione |
InChI |
InChI=1S/C14H15N3O3/c1-8-11(18)9-6-4-5-7-10(9)17-12(8)15(2)13(19)16(3)14(17)20/h4-8,12H,1-3H3 |
InChI-Schlüssel |
QKJMSEPYWSYSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2N(C(=O)N(C(=O)N2C3=CC=CC=C3C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


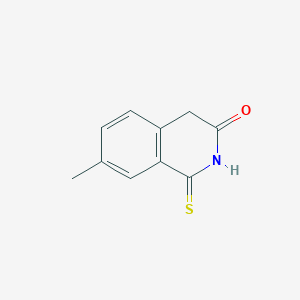
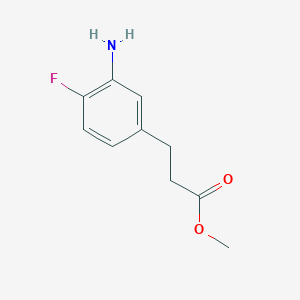

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)

![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
